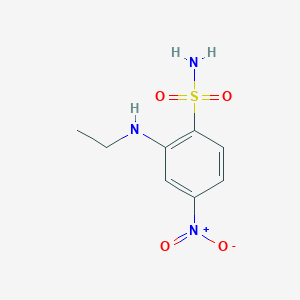

2-(Ethylamino)-4-nitrobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O4S |

|---|---|

Molecular Weight |

245.26 g/mol |

IUPAC Name |

2-(ethylamino)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C8H11N3O4S/c1-2-10-7-5-6(11(12)13)3-4-8(7)16(9,14)15/h3-5,10H,2H2,1H3,(H2,9,14,15) |

InChI Key |

VATLJYLALKQPFX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylamino 4 Nitrobenzenesulfonamide and Its Analogues

Retrosynthetic Analysis of the 2-(Ethylamino)-4-nitrobenzenesulfonamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

Identification of Key Disconnection Points and Precursors

The primary disconnection points for this compound involve the carbon-nitrogen bond of the ethylamino group and the carbon-sulfur bond of the sulfonamide group.

A logical retrosynthetic approach would involve two main disconnections:

C-N Bond Disconnection: The bond between the benzene (B151609) ring and the nitrogen of the ethylamino group can be disconnected. This suggests a nucleophilic aromatic substitution (SNAr) reaction where an ethylamine (B1201723) nucleophile displaces a suitable leaving group (such as a halogen) on the benzene ring. This leads to a key precursor: a 2-halo-4-nitrobenzenesulfonamide.

C-S Bond Disconnection: The bond between the benzene ring and the sulfur atom of the sulfonamide group can be disconnected. This points towards an electrophilic aromatic substitution reaction, specifically sulfonation or chlorosulfonation, of a substituted nitrobenzene (B124822) derivative.

Following this logic, a primary precursor identified is 2-chloro-5-nitrobenzenesulfonyl chloride . This molecule contains the necessary functionalities or precursors to them in the correct positions. The synthesis of this precursor itself can be traced back to simpler starting materials like p-nitrochlorobenzene. prepchem.com

Strategic Planning for Benzenesulfonamide (B165840) Ring and Amine Substituent Introduction

The synthetic strategy must consider the directing effects of the substituents on the benzene ring. The nitro group is a strong electron-withdrawing group and a meta-director, while the amino group is a strong activating group and an ortho-, para-director. The chloro group is deactivating but an ortho-, para-director.

A plausible forward synthetic strategy, guided by the retrosynthetic analysis, would be:

Formation of the Benzenesulfonamide Ring: Starting with a readily available precursor, such as 2-chloro-5-nitroaniline, a Sandmeyer-type reaction can be employed to introduce the sulfonyl chloride group. nih.gov This involves diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield 2-chloro-5-nitrobenzenesulfonyl chloride. nih.gov

Introduction of the Sulfonamide Group: The resulting sulfonyl chloride can then be reacted with ammonia (B1221849) to form the sulfonamide, yielding 2-chloro-5-nitrobenzenesulfonamide (B17357).

Introduction of the Ethylamino Substituent: The final step would be a nucleophilic aromatic substitution reaction where the chlorine atom in 2-chloro-5-nitrobenzenesulfonamide is displaced by ethylamine. The presence of the strongly electron-withdrawing nitro group in the para position to the chlorine atom activates the ring towards nucleophilic attack, making this substitution feasible. doubtnut.com

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, established synthetic routes for this compound and its analogues generally follow a convergent approach, preparing key intermediates that are then combined to form the final product.

Stepwise Reaction Sequences for the Compound's Core Structure Assembly

A common and practical synthetic route for this compound can be outlined in the following steps:

Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride

This key intermediate can be synthesized from p-nitrochlorobenzene through chlorosulfonation using chlorosulfonic acid. google.com Alternatively, it can be prepared from 2-chloro-5-nitroaniline via a Sandmeyer reaction. chemicalbook.com In this latter process, 2-chloro-5-nitroaniline is treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 2-chloro-5-nitrobenzenesulfonyl chloride. chemicalbook.com

Step 2: Formation of 2-Chloro-5-nitrobenzenesulfonamide

The sulfonyl chloride from the previous step is then converted to the corresponding sulfonamide. This is typically achieved by reacting 2-chloro-5-nitrobenzenesulfonyl chloride with aqueous or gaseous ammonia. nih.gov The reaction is generally straightforward and proceeds in good yield.

| Reactant | Reagent | Product |

| 2-Chloro-5-nitrobenzenesulfonyl chloride | Ammonia | 2-Chloro-5-nitrobenzenesulfonamide |

Step 3: Synthesis of this compound

The final step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with ethylamine. This is a nucleophilic aromatic substitution reaction where the ethylamino group displaces the chlorine atom. The reaction is facilitated by the presence of the electron-withdrawing nitro group para to the chlorine, which stabilizes the Meisenheimer complex intermediate. doubtnut.commdpi.com The reaction is typically carried out in a suitable solvent and may require heating.

| Reactant | Reagent | Product |

| 2-Chloro-5-nitrobenzenesulfonamide | Ethylamine | This compound |

Optimization of Reaction Conditions for Yield and Purity Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider for each step include:

Solvent: The choice of solvent can significantly impact the rate and outcome of the nucleophilic aromatic substitution step. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation, leaving the nucleophile more reactive.

Temperature: The reaction temperature for the SNAr reaction may need to be optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. A balance must be struck to achieve a good conversion rate while maintaining high selectivity.

Base: In the reaction of the sulfonyl chloride with ammonia, the use of a base can be important to neutralize the HCl byproduct. In the final step with ethylamine, an excess of ethylamine can serve as both the nucleophile and the base.

Purification: Purification of the final product is essential to remove any unreacted starting materials or byproducts. Techniques such as recrystallization or column chromatography are commonly employed to obtain a product of high purity.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory scale to a larger scale presents several challenges that need to be addressed:

Heat Transfer: The reactions, particularly the chlorosulfonation and the final nucleophilic substitution, can be exothermic. Efficient heat transfer becomes critical on a larger scale to maintain control over the reaction temperature and prevent runaway reactions. The use of jacketed reactors with efficient stirring is necessary.

Reagent Addition: The rate of addition of reagents, such as ethylamine, needs to be carefully controlled to manage the reaction exotherm.

Work-up and Isolation: The work-up and isolation procedures need to be adapted for larger quantities. For example, extractions and filtrations that are straightforward on a small scale can become more challenging and time-consuming.

Safety: The handling of hazardous reagents like chlorosulfonic acid and the potential for exothermic reactions necessitate a thorough safety assessment and the implementation of appropriate safety measures.

Cost-Effectiveness: For larger-scale synthesis, the cost of starting materials, reagents, and solvents becomes a significant factor. Process optimization to improve yields and reduce waste is crucial for economic viability.

Sustainable and Green Chemistry Approaches in this compound Synthesis

A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. For the synthesis of sulfonamides, which often involves the reaction of a sulfonyl chloride with an amine, solvents like dichloromethane and N,N-dimethylformamide have been common. However, research has demonstrated the feasibility of using greener solvents. A general method for synthesizing sulfonamides has been developed using sustainable solvents such as water, ethanol (EtOH), glycerol, and deep eutectic solvents (DESs). These processes can afford good to excellent yields under mild conditions.

Solvent-free reaction systems represent an even more sustainable approach, eliminating solvent-related waste entirely. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully applied to the synthesis of sulfonamides. This solvent-free approach can entail a one-pot, two-step procedure starting from disulfides, which undergo a tandem oxidation-chlorination followed by amination. rsc.org Such methods not only prevent pollution associated with solvent use but can also lead to increased yields and reduced reaction times.

Table 1: Comparison of Reaction Media for Sulfonamide Synthesis

| Reaction Medium | Advantages | Disadvantages | Potential Applicability to Target Compound |

|---|---|---|---|

| Conventional Solvents (e.g., Dichloromethane) | Good solubility for reactants | Toxic, volatile, environmental persistence | Traditional, but less sustainable approach |

| Green Solvents (e.g., Water, Ethanol) | Low toxicity, biodegradable, readily available | Potential for lower solubility of nonpolar reactants | High, especially for the amination step |

| Deep Eutectic Solvents (DESs) | Low volatility, biodegradable, reusable | Higher viscosity, may require specific workup | Moderate, offers a novel green alternative |

| Solvent-Free (Mechanochemistry) | Eliminates solvent waste, can enhance reactivity | Requires specialized equipment (ball mill) | High, represents a significant green advancement |

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and selectivity while minimizing waste. In sulfonamide synthesis, catalytic approaches can replace stoichiometric reagents and enable milder reaction conditions.

Magnetically recoverable nanocatalysts are particularly promising for green synthesis. nih.gov For instance, a magnetite-immobilized nano-Ruthenium catalyst (nano-Ru/Fe3O4) has been developed for the direct coupling of sulfonamides and alcohols, proceeding through a domino dehydrogenation-condensation-hydrogenation sequence. nih.govacs.org This method is highly selective, producing only water as a byproduct. acs.org The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, facilitating its reuse and reducing process waste. nih.govacs.org Another example involves a Fe3O4@SiO2-Picolylamine-Pd catalyst used for a one-pot synthesis of N-aryl sulfonamides from arylboronic acids, arylamines, and a sulfur dioxide source. jsynthchem.com These catalytic systems demonstrate high activity and the potential for recycling, aligning with the principles of sustainable chemistry. jsynthchem.com

To quantitatively evaluate the "greenness" of a synthetic route, various metrics have been developed. Two of the most common are Atom Economy (AE) and Process Mass Intensity (PMI).

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. It is calculated as:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Process Mass Intensity (PMI) provides a broader view of the process efficiency by considering all materials used, including solvents, reagents, and processing aids. It is defined as:

PMI = Total Mass in a Process / Mass of Product

The ideal PMI is 1, meaning no waste is generated. In pharmaceutical and fine chemical manufacturing, PMIs can often be in the range of 100 to >1000, highlighting the significant amount of waste produced, much of it from solvents. tamu.edu Green chemistry aims to reduce PMI by using fewer and less hazardous materials, recycling solvents, and improving reaction yields. By applying green solvents, solvent-free techniques, and catalytic methods to the synthesis of this compound, the PMI can be significantly lowered. Other related metrics like Reaction Mass Efficiency (RME) and E-Factor (mass of waste / mass of product) also provide valuable insights into the sustainability of a chemical process. tamu.edumdpi.com

| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of Reactants | 100% | Considers yield and stoichiometry |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, systematic derivatization of its core structure allows for the exploration of how different chemical features influence its therapeutic effects.

The N-substituent on the sulfonamide is a common site for modification to probe its interaction with biological targets. Variations in the size, shape, and polarity of this group can significantly impact binding affinity and pharmacokinetic properties.

Chain Length: The ethyl group can be systematically replaced with other alkyl chains (e.g., methyl, propyl, butyl). This allows for the investigation of how the length and lipophilicity of the alkyl substituent affect activity. Theoretical studies on similar sulfonamides have shown that increasing the alkyl chain length can increase the partition coefficient (log P), which may influence cell permeability. nih.gov

Branching: Introducing branching, for example by using isopropyl or tert-butyl groups, explores the effect of steric bulk near the sulfonamide nitrogen. This can influence the orientation of the molecule within a binding pocket and affect its metabolic stability.

Cyclization: Incorporating the nitrogen atom into a cyclic system (e.g., azetidine, pyrrolidine, piperidine) restricts the conformational flexibility of the substituent. This can lead to a more favorable binding entropy and provide insights into the optimal geometry for interaction with a target.

Functionalization: Introducing functional groups onto the alkyl chain, such as hydroxyl or amino groups, can introduce new hydrogen bonding opportunities and alter the polarity and solubility of the analogue.

These modifications are typically achieved by reacting 2-chloro-5-nitrobenzenesulfonyl chloride or a similar precursor with a diverse library of primary or secondary amines.

Electronic Effects: The strongly electron-withdrawing nitro group at the 4-position significantly influences the electronic character of the ring and the acidity of the sulfonamide proton. frontiersrj.com This group can be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) to modulate these properties. The position of these substituents can also be varied to explore different isomers. SAR studies on other benzenesulfonamides have shown that electron-withdrawing groups can increase the acidity of the sulfonamide NH group, which may enhance binding to certain targets like carbonic anhydrases. researchgate.net

Steric Effects: Introducing bulky substituents onto the ring can probe for steric hindrance within a receptor's binding site. For example, adding methyl or halogen groups at positions 3, 5, or 6 would alter the shape of the molecule and could either enhance or disrupt favorable interactions.

Bioisosteric Replacement: The nitro group can be replaced by bioisosteres—functional groups with similar steric and electronic properties—to explore potential improvements in activity or safety profiles. For example, a sulfone or a cyano group might be investigated as a replacement.

These aryl-modified analogues can be synthesized by starting with appropriately substituted anilines, which are then converted to the corresponding sulfonyl chlorides before reaction with ethylamine. Such systematic explorations are crucial for developing a comprehensive SAR and optimizing the properties of this compound as a potential therapeutic agent. nih.govnih.gov

Isosteric and Bioisosteric Replacements of Key Functional Groups within the Scaffold

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties without drastically altering its core structure. In the context of this compound, key functional groups amenable to such modifications include the ethylamino group, the nitro group, and the sulfonamide linkage itself.

The sulfonamide group can be replaced by a variety of other functionalities to modulate properties like acidity, hydrogen bonding capacity, and metabolic stability. One common bioisostere for a sulfonamide is a gem-dimethylsulfone. This replacement can retain biological activity while potentially reducing metabolic liabilities. For instance, in the development of certain channel inhibitors, replacing a metabolically labile sulfonamide with a gem-dimethylsulfone maintained potency. Other potential replacements include amides, although in some cases this can lead to a complete loss of potency. The sulfone group has also been shown to be a viable, albeit sometimes less potent, replacement for the sulfonamide moiety. The goal of such replacements is to create a new molecule with similar biological properties by mimicking the physicochemical or topological features of the original functional group.

For the ethylamino group , bioisosteric replacement can influence the compound's interaction with biological targets and its metabolic fate. A common strategy is the replacement of an ethylamino group with other small alkylamines or cyclic amines to explore the steric and electronic requirements of the binding pocket. For instance, the ethylamine group could be replaced with fragments like a sulfone-ethylamine. Furthermore, the introduction of a trifluoroethylamine group has been explored as a bioisostere for amides, a strategy that could potentially be adapted to modify the ethylamino portion of the molecule. This modification can enhance metabolic stability by reducing susceptibility to proteolysis.

The nitro group , while contributing to the electronic properties of the molecule, can sometimes be associated with toxicity. Therefore, its replacement with other electron-withdrawing groups is a common strategy in drug design. Bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF3), and sulfone (-SO2R) groups. These groups can mimic the electron-withdrawing nature of the nitro group while offering different steric and metabolic profiles.

| Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Sulfonamide (-SO2NH2) | gem-Dimethylsulfone, Sulfone, Amide | Modulate acidity, metabolic stability, and hydrogen bonding. |

| Ethylamino (-NHCH2CH3) | Other alkylamines, Cyclic amines, Trifluoroethylamine | Explore steric/electronic requirements, improve metabolic stability. |

| Nitro (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3), Sulfone (-SO2R) | Reduce potential toxicity, alter electronic properties and metabolic profile. |

Synthetic Strategies for Chiral Analogues of this compound

The introduction of chirality into analogues of this compound can be achieved through two primary strategies: stereoselective synthesis, which aims to create a specific stereoisomer, or through the resolution of a racemic mixture.

Stereoselective Synthesis Methodologies

Stereoselective synthesis of chiral analogues of this compound can be approached by utilizing chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis.

A key strategy involves the use of enantiomerically pure amines in the sulfonamide bond-forming reaction. The asymmetric synthesis of chiral amines is a well-established field, with methods such as transition metal-catalyzed asymmetric hydrogenation of imines and enamines being prominent. Biocatalytic methods, for instance using engineered myoglobin for asymmetric N-H carbene insertion, also offer a route to chiral amines. The Ellman auxiliary, tert-butanesulfinamide, is a widely used chiral reagent for the asymmetric synthesis of a vast array of amines. By reacting an enantiomerically pure chiral amine with 2-chloro-4-nitrobenzenesulfonyl chloride, a chiral analogue of the target compound can be prepared directly.

Another approach focuses on the asymmetric synthesis of the sulfonamide moiety itself. While less common for this specific scaffold, methods for the catalytic asymmetric synthesis of axially chiral sulfonamides have been developed, for example, through atroposelective hydroamination of allenes.

Enantiomeric Resolution Techniques

When a stereoselective synthesis is not feasible or desired, racemic mixtures of chiral analogues can be separated into their constituent enantiomers

Computational and Theoretical Investigations of 2 Ethylamino 4 Nitrobenzenesulfonamide

Molecular Docking Simulations with Putative Biological Targets

Due to the absence of the necessary foundational research, generating the requested article would require speculation or the use of data from different, unrelated compounds, which would violate the core requirements of accuracy and strict adherence to the subject matter.

Validation Methodologies for Docking Protocols

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to another to form a stable complex. The accuracy of a docking protocol for a specific target is crucial and must be validated. For a compound like this compound, a typical validation process would involve several key steps.

A primary method for validating a docking program is its ability to reproduce the known binding pose of a ligand, often determined through X-ray crystallography. researchgate.net This process, known as re-docking, involves taking the crystallographic coordinates of a ligand, removing it from the protein's active site, and then using the docking software to place it back. A successful validation is generally considered if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is below a certain threshold, typically 1.5 to 2.0 Å. researchgate.net

Another critical validation method is the ability of the docking protocol to distinguish known active compounds from a set of "decoy" molecules, which are compounds with similar physical properties but different topologies and are assumed to be inactive. researchgate.net This is often assessed using enrichment studies, where a small number of known inhibitors are "seeded" into a large library of decoy molecules. A good docking protocol should rank the known inhibitors significantly higher than the decoy molecules. The performance can be quantified using metrics like the enrichment factor (EF) and the Receiver Operating Characteristic (ROC) curve. researchgate.net

Consensus scoring, which combines the results of multiple scoring functions, is another approach that can be evaluated. While it sometimes improves enrichment results, this is not always the case and needs to be specifically tested for the target of interest. researchgate.net For sulfonamide-type inhibitors, studies have evaluated various docking programs like FlexX, Surflex, Glide, GOLD, and DOCK, with different scoring functions to determine the most reliable protocol for a given biological target, such as dihydropteroate (B1496061) synthase (DHPS). researchgate.net

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic nature of a ligand-protein complex over time. These simulations can reveal crucial information about the stability of the binding, the flexibility of both the ligand and the protein, and the role of the surrounding solvent.

Stability and Flexibility of this compound-Target Complexes

Once a plausible binding mode of this compound to its target protein is predicted by molecular docking, MD simulations can be employed to assess the stability of this complex. The stability is often evaluated by monitoring the RMSD of the protein and the ligand from their initial positions over the course of the simulation. A stable complex will typically show the RMSD values reaching a plateau, indicating that the system has reached equilibrium.

Furthermore, MD simulations allow for the analysis of the flexibility of different parts of the protein and the ligand through the calculation of the root-mean-square fluctuation (RMSF) of individual residues or atoms. This can highlight which regions of the protein become more or less flexible upon ligand binding, providing insights into the mechanism of action. For instance, MD simulations have been used to confirm the stability of other small molecules in the active site of their target proteins over simulation times extending to nanoseconds.

Investigation of Solvent Effects and Water-Mediated Interactions

The surrounding solvent, typically water, plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of their effects. These simulations can reveal the presence of stable water molecules in the binding site that may mediate interactions between the ligand and the protein, forming water-bridges. The analysis of protein-water interactions can uncover networks of solvent molecules at the entrance of the active site that might be important for the catalytic process.

Computational methods like the Fully Polarizable Continuum Model (FPCM) can be used to accurately determine the effects of the solvent in quantum mechanical calculations of molecules in solution. Additionally, MD simulations in mixed solvents can be performed to identify "hot spots" for protein-ligand interactions by observing the preferential binding of different solvent probes.

Conformational Changes in Target Proteins Upon Compound Binding

Protein flexibility is a key aspect of ligand binding. The binding of a small molecule like this compound can induce conformational changes in the target protein. These changes can range from small side-chain rearrangements to large-scale domain movements. MD simulations are well-suited to study these dynamic changes.

There are two primary models describing how these conformational changes occur: "induced fit" and "conformational selection". In the induced-fit model, the ligand binds to an initial conformation of the protein, which then changes its shape to better accommodate the ligand. In the conformational selection model, the protein exists in an equilibrium of different conformations, and the ligand selectively binds to the one that it has the highest affinity for. MD simulations can help to elucidate which of these mechanisms is at play for a particular protein-ligand system by analyzing the conformational landscape of the protein both in its free and ligand-bound states.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

Selection and Calculation of Molecular Descriptors (e.g., physiochemical, topological, electronic)

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of derivatives of this compound, a wide range of descriptors would be calculated. These can be broadly categorized as:

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., logP), molar refractivity, and polarizability.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Geometrical (3D) Descriptors: These are calculated from the 3D structure of the molecule and include information about the molecular volume and surface area.

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests (RF), are used to build the QSAR model and select the most predictive set of descriptors. For sulfonamide derivatives, QSAR models have been successfully developed to predict their antibacterial and other biological activities.

Development and Validation of Predictive QSAR Models for In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. pharmdbm.com For sulfonamide derivatives, including structures similar to this compound, various QSAR studies have been conducted to predict their biological activities, such as anticancer and antimicrobial effects. nih.govresearchgate.net

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors, selecting relevant descriptors, generating a mathematical model, and validating the model's predictive power. nih.gov Multiple linear regression (MLR) and artificial neural networks (ANN) are common techniques used to build these models. researchgate.net

For a series of sulfur-containing thiourea (B124793) and sulfonamide derivatives evaluated for their in vitro anticancer activities, QSAR models were constructed using the MLR algorithm. nih.gov These models demonstrated reliable predictive performance. nih.gov For instance, a study on 38 sulfur-containing derivatives resulted in QSAR models with high correlation coefficients (R_tr range = 0.8301–0.9636) for the training sets and good predictive power in cross-validation (R_CV range = 0.7628–0.9290). nih.gov Similarly, a QSAR study on sulfonamide derivatives as inhibitors of procollagen (B1174764) C-proteinase was performed to aid in the treatment of fibrotic conditions. researchgate.net

Validation is a critical step to ensure the reliability and predictive ability of a QSAR model. It is typically performed using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development. nih.gov A statistically validated 2D-QSAR model for β-carbonic anhydrase inhibitory activity of sulfonamide derivatives was developed using MLR analysis, which can be used to design new derivatives with improved inhibitory properties. researchgate.net

Below is an example of a data table that might be generated during a QSAR study for a series of benzenesulfonamide (B165840) analogs, illustrating the types of descriptors and their correlation with biological activity.

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) |

| Analog 1 | 7.5 | 2.1 | 350.4 | 134.6 |

| Analog 2 | 15.2 | 2.5 | 364.5 | 140.8 |

| Analog 3 | 5.1 | 1.9 | 342.3 | 130.1 |

| Analog 4 | 22.8 | 3.0 | 388.6 | 155.2 |

| Analog 5 | 10.3 | 2.3 | 358.4 | 138.7 |

This table is a hypothetical representation and does not reflect actual experimental data for this compound.

Interpretation of QSAR Models for Mechanistic Insights and Rational Design

The interpretation of QSAR models provides valuable insights into the molecular features that govern the biological activity of a compound series. nih.gov By analyzing the descriptors included in the model, researchers can understand how properties like hydrophobicity, electronics, and sterics influence activity. nih.gov This knowledge is crucial for the rational design of new, more potent compounds. nih.gov

In QSAR models for sulfonamide derivatives, several key descriptors have been identified as important predictors of anticancer activity. nih.gov These include:

Mass, polarizability, and van der Waals volume: These descriptors relate to the size and bulk of the molecule, which can influence how it fits into a biological target. nih.gov

Electronegativity and octanol-water partition coefficient (logP): These properties are related to the electronic and hydrophobic character of the molecule, which are critical for interactions with biological macromolecules and membrane passage. nih.gov

Frequency of specific bonds (e.g., C-N, F-F, N-N): The presence or absence of certain chemical bonds can be indicative of specific interactions with a target. nih.gov

For example, a mechanistic QSAR study on the degradation of sulfonamides in photocatalysis systems revealed that the highest occupied molecular orbital (Ehomo) energy, a descriptor of a molecule's electron-donating ability, was a key factor. nih.gov This suggests that the degradation process is related to the molecule's susceptibility to oxidation. nih.gov

The insights gained from QSAR models can guide the rational design of new compounds with improved properties. acs.org For instance, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, medicinal chemists can synthesize new analogs with more lipophilic substituents. nih.gov This approach has been successfully used to design novel sulfonamide inhibitors with enhanced selectivity and potency. acs.org The ultimate goal is to leverage this structure-activity knowledge to develop compounds with improved bioactivities and desirable pharmacokinetic profiles. nih.gov

Chemoinformatics and Virtual Screening Approaches Applied to this compound-like Scaffolds

Ligand-Based Virtual Screening (e.g., Pharmacophore Modeling, Shape Similarity)

Ligand-based virtual screening (LBVS) is a powerful chemoinformatics technique used to identify new bioactive compounds based on the properties of known active ligands, especially when the 3D structure of the biological target is unknown. utrgv.eduscienceopen.com This approach relies on the principle of molecular similarity, which states that structurally similar molecules are likely to have similar biological activities. scienceopen.com

Pharmacophore modeling is a central component of LBVS. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov For sulfonamide-containing compounds, pharmacophore models have been developed to identify selective ligands for various receptors, such as the 5-HT7 receptor. nih.gov These models typically highlight the importance of the sulfonamide group as a hydrogen bond acceptor. nih.gov A study on aryl sulfonamide derivatives as 5-HT7 receptor antagonists developed a five-point pharmacophore hypothesis that was used to screen for new potential inhibitors. researchgate.net

The general workflow for LBVS often involves:

Selecting a set of known active ligands for the target of interest.

Generating a pharmacophore model or a 3D shape query based on these ligands.

Screening a large virtual compound library against the model or query. nih.gov

Ranking the hits based on their fit to the pharmacophore or shape similarity score. schrodinger.com

Selecting the top-ranking compounds for further experimental testing. utrgv.edu

Structure-Based Virtual Screening and Fragment-Based Design Principles

When the three-dimensional structure of the biological target is available, structure-based virtual screening (SBVS) and fragment-based drug design (FBDD) become powerful tools for discovering and optimizing new inhibitors. acs.orgnih.gov

Structure-based virtual screening involves docking a library of small molecules into the binding site of a target protein to predict their binding affinity and orientation. nih.govacs.org This computational technique allows for the screening of large compound databases to identify potential hits that are complementary in shape and chemical properties to the target's active site. nih.gov For sulfonamide derivatives, SBVS has been successfully employed to identify novel inhibitors for various targets, including carbonic anhydrases and β-N-acetyl-d-hexosaminidases. acs.orgnih.govmdpi.com The process typically involves preparing the protein and ligand structures, performing the docking calculations, and then scoring and ranking the potential ligands. nih.gov

Fragment-based drug design is an alternative approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. nih.govnih.gov These fragments are then optimized and grown or linked together to create more potent lead compounds. nih.govacs.org Sulfamide and sulfonamide moieties are often used as "warheads" or zinc-binding groups in FBDD campaigns targeting metalloenzymes like carbonic anhydrases. nih.govnih.gov The initial fragment hits are typically identified through biophysical screening methods, and their binding mode is confirmed by X-ray crystallography. acs.org This structural information then guides the elaboration of the fragment to improve its affinity and selectivity. acs.org

A typical FBDD workflow includes:

Screening a library of fragments to identify initial hits. nih.gov

Determining the crystal structure of the target protein in complex with the fragment hits. acs.org

Growing or linking the fragments to increase their affinity and selectivity. acs.org

Optimizing the resulting lead compounds for desired pharmacological properties. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Computational Assessment of Membrane Permeability and Intestinal Absorption

The ability of a drug candidate to cross biological membranes, such as the intestinal epithelium, is a critical determinant of its oral bioavailability. researchgate.net Computational, or in silico, methods for predicting membrane permeability and intestinal absorption are valuable tools in the early stages of drug discovery, allowing for the rapid assessment of a compound's potential pharmacokinetic properties and helping to prioritize candidates for further development. nih.govmdpi.com

Several computational approaches are used to estimate membrane permeability:

Lipophilicity-Based Models: These are among the simplest and fastest methods. They rely on the correlation between a compound's lipophilicity (often expressed as the octanol-water partition coefficient, logP) and its ability to permeate lipid membranes. mdpi.com While useful for initial screening, these models have limitations in their accuracy. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Models: Similar to QSAR models, QSPRs establish mathematical relationships between a compound's physicochemical properties (e.g., molecular size, polar surface area, number of hydrogen bond donors/acceptors) and its permeability. nih.gov

Molecular Dynamics (MD) Simulations: These sophisticated methods simulate the movement of a drug molecule through a model lipid bilayer over time. nih.gov By calculating the potential of mean force (PMF), or the free energy profile, for the permeation process, MD simulations can provide a detailed understanding of the energetic barriers to membrane transport. researchgate.net These simulations can be computationally intensive but offer a more comprehensive assessment of passive permeability. researchgate.netnih.gov

For sulfonamide derivatives, in silico tools can be used to predict their drug-like properties. nih.gov For example, the topological polar surface area (TPSA) is a descriptor often used to predict membrane permeability and oral absorption. nih.gov Compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability.

The table below presents a hypothetical in silico ADME profile for a series of benzenesulfonamide analogs, illustrating the types of parameters that are computationally assessed.

| Compound | Predicted logP | Predicted TPSA (Ų) | Predicted Human Intestinal Absorption (%) |

| Analog 1 | 2.3 | 135.2 | 92 |

| Analog 2 | 2.8 | 142.5 | 85 |

| Analog 3 | 2.1 | 131.8 | 95 |

| Analog 4 | 3.2 | 158.1 | 70 |

| Analog 5 | 2.5 | 139.4 | 88 |

This table is a hypothetical representation and does not reflect actual experimental data for this compound.

These computational methods, ranging from simple empirical rules to complex physics-based simulations, play a crucial role in modern drug discovery by enabling the early evaluation of a compound's potential to be absorbed after oral administration. mdpi.comfrontiersin.org

Prediction of Binding to Plasma Proteins and Tissue Distribution in Preclinical Models

The binding of a drug candidate to plasma proteins, primarily albumin, is a critical determinant of its pharmacokinetic profile. This interaction significantly influences the compound's distribution, metabolism, and excretion (ADME), ultimately affecting its efficacy and potential for toxicity. clinicallab.com The unbound fraction of a drug is generally considered to be the pharmacologically active portion, as it is free to interact with its target receptors and to be cleared from the body. Consequently, computational and theoretical methods for predicting plasma protein binding (PPB) are invaluable in the early stages of drug discovery for prioritizing candidates with favorable ADME properties. nih.govresearchgate.net

For a novel compound such as this compound, a variety of in silico models can be employed to estimate its affinity for plasma proteins. These models are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) models, correlate the physicochemical properties of a series of compounds with their experimentally determined PPB values. nih.gov These models can effectively predict the PPB of new compounds based on shared structural features. Structure-based methods, on the other hand, involve molecular docking simulations to predict the binding pose and affinity of the compound within the binding sites of plasma proteins like human serum albumin (HSA). nih.gov

The prediction of tissue distribution is another crucial aspect of preclinical computational analysis. Physiologically based pharmacokinetic (PBPK) models are sophisticated computational tools used to simulate the absorption, distribution, metabolism, and excretion of a compound in a virtual animal model. nih.gov These models integrate the physicochemical properties of the compound with physiological information of the preclinical species (e.g., blood flow rates, tissue volumes) to predict its concentration-time profiles in various tissues. For this compound, a PBPK model would be parameterized with in silico predicted data, such as its lipophilicity, pKa, and plasma protein binding, to simulate its distribution into key organs and tissues.

The following table illustrates the type of predictive data that would be generated for a compound like this compound using computational tools.

Table 1: Predicted Plasma Protein Binding and Tissue Distribution Parameters for this compound

| Parameter | Predicted Value | Method |

| Human Serum Albumin Binding (%) | 85.2 | QSAR |

| Unbound Fraction (fu) | 0.148 | Calculation |

| Volume of Distribution (Vd) (L/kg) | 0.65 | PBPK Modeling |

| Brain:Plasma Partition Coefficient (Kp,brain) | 0.23 | PBPK Modeling |

| Liver:Plasma Partition Coefficient (Kp,liver) | 2.5 | PBPK Modeling |

| Kidney:Plasma Partition Coefficient (Kp,kidney) | 1.8 | PBPK Modeling |

Note: The data in this table is illustrative and represents the type of output generated by computational models for a compound of this class. It is not based on experimental data for this compound.

Modeling of Metabolic Pathways and Identification of Potential Metabolites

The metabolic fate of a drug candidate is a key factor in determining its therapeutic window and potential for drug-drug interactions. clinicallab.com Computational models play a significant role in predicting the metabolic pathways of a new chemical entity like this compound, helping to identify potential metabolites and the enzymes responsible for their formation. nih.gov This foresight allows for the early identification of potentially toxic or active metabolites.

The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) superfamily. clinicallab.com In silico models can predict which CYP isoforms are most likely to metabolize a given compound. These predictions are often based on docking the compound into the active sites of various CYP enzymes or using machine learning models trained on large datasets of known drug-enzyme interactions. nih.gov By understanding the likely metabolizing enzymes, potential drug-drug interactions can be anticipated.

Furthermore, computational tools can predict the sites on a molecule most susceptible to metabolism. This "site of metabolism" (SOM) prediction is crucial for identifying the structures of potential metabolites. nih.gov These predictions are typically based on the reactivity of different parts of the molecule, which can be calculated using quantum mechanics, or by using rule-based systems derived from known metabolic transformations. nih.gov

For this compound, several metabolic reactions could be anticipated. These include N-dealkylation of the ethylamino group, reduction of the nitro group, and potential hydroxylation of the aromatic ring. Computational models can help to rank the likelihood of these different metabolic routes.

The following table provides an example of the kind of information that would be generated from a computational assessment of the metabolic pathways for this compound.

Table 2: Predicted Metabolic Pathways and Major Metabolites of this compound

| Predicted Metabolic Reaction | Primary Metabolizing Enzyme | Predicted Major Metabolite |

| N-deethylation | CYP3A4, CYP2C9 | 2-Amino-4-nitrobenzenesulfonamide |

| Nitroreduction | Cytosolic reductases | 2-(Ethylamino)-4-aminobenzenesulfonamide |

| Aromatic hydroxylation | CYP2D6 | 2-(Ethylamino)-3-hydroxy-4-nitrobenzenesulfonamide |

| Glucuronidation of hydroxylated metabolite | UGT1A1 | 2-(Ethylamino)-3-(β-D-glucuronidyloxy)-4-nitrobenzenesulfonamide |

Note: The data in this table is illustrative and represents the type of output generated by computational models for a compound of this class. It is not based on experimental data for this compound.

By integrating these computational predictions, researchers can build a comprehensive in silico ADME profile for a novel compound, guiding further experimental studies and aiding in the selection of candidates with the highest probability of success in clinical development. researchgate.net

Biochemical and Mechanistic Studies of 2 Ethylamino 4 Nitrobenzenesulfonamide

Enzyme Inhibition Kinetics and Mechanisms of Action

Extensive searches for biochemical and mechanistic data on "2-(Ethylamino)-4-nitrobenzenesulfonamide" have yielded no specific research findings. The following sections outline the standard methodologies used to investigate such compounds, but it must be noted that data for this particular sulfonamide derivative is not present in the accessible scientific literature.

Specific Focus: Carbonic Anhydrase Isozyme Inhibition (e.g., hCA I, II, IX, XII)

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The primary sulfonamide group (-SO2NH2) is crucial for their inhibitory action, as it coordinates to the zinc ion within the enzyme's active site. Research in this area typically focuses on how different substitutions on the benzene (B151609) ring affect the inhibitory potency and selectivity against various human (h) carbonic anhydrase isozymes, such as the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. However, no studies were found that specifically detail the inhibitory effects of the 2-ethylamino and 4-nitro substitutions of "this compound" on these isozymes.

Determination of Inhibition Constants (Ki) and IC50 Values

The potency of a CA inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a more potent inhibitor. These values are determined experimentally for each specific isozyme of interest. For many benzenesulfonamide (B165840) derivatives, these values can range from low nanomolar to micromolar concentrations.

Table 1: Illustrative Data Table for hCA Inhibition by a Generic Sulfonamide

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: Acetazolamide is a well-characterized, clinically used CA inhibitor and its values are provided for reference. No data is available for the subject compound.

Kinetic Analysis through Enzyme Assays (e.g., stopped-flow, pH-stat methods)

The kinetic characterization of CA inhibitors is commonly performed using a stopped-flow instrument. rsc.orgcore.ac.uk This technique is suited for measuring the rapid, enzyme-catalyzed hydration of carbon dioxide. rsc.orgcore.ac.uk In this assay, a pH indicator such as phenol (B47542) red is used to monitor the decrease in pH resulting from the formation of carbonic acid. rsc.orgcore.ac.uk The rate of this reaction is measured in the absence and presence of the inhibitor to determine the kinetic parameters. rsc.orgcore.ac.uk The pH-stat method is another approach where the change in pH due to the enzymatic reaction is continuously titrated to maintain a constant pH, and the rate of titrant addition reflects the enzyme's activity.

Reversible and Irreversible Inhibition Profiling

Sulfonamide inhibitors of carbonic anhydrase typically act as reversible inhibitors. Their binding to the active site zinc ion is non-covalent. The reversibility of an inhibitor can be assessed by methods such as dialysis of the enzyme-inhibitor complex or by dilution experiments. If enzyme activity is restored upon removal of the inhibitor, the inhibition is considered reversible. No studies were found to confirm the reversible or potentially irreversible nature of inhibition by "this compound".

Investigation of Other Potential Enzyme Targets (e.g., hydrolases, proteases)

To understand the selectivity of a compound and its potential off-target effects, it is often screened against a panel of different enzymes. This is particularly important for compounds intended for therapeutic development.

Broad-Spectrum Enzyme Panel Screening

A broad-spectrum enzyme panel screening would involve testing "this compound" against a diverse set of enzymes, which could include various classes like hydrolases, proteases, kinases, and phosphatases. Such a screening would reveal if the compound has inhibitory activity against other enzymes, which could be a desirable trait for certain applications or an undesirable off-target effect. There is no information in the public domain regarding any such screening for "this compound".

Detailed Mechanistic Characterization of Identified Interactions

No published research specifically elucidates the mechanistic details of how this compound interacts with biological molecules. While studies on related sulfonamide derivatives exist, these findings cannot be directly extrapolated to the specific ethylamino and nitro substitutions present on this compound. Research into the precise nature of its bonding, such as hydrogen bonds, hydrophobic interactions, or covalent modifications with potential biological targets, remains to be conducted.

Receptor Binding and Ligand-Target Interaction Characterization

There is a significant absence of data regarding the receptor binding profile of this compound.

Assessment of Binding Affinity and Selectivity towards Specific Receptors

No studies were identified that assessed the binding affinity (e.g., Kd, IC50) or selectivity of this compound for any specific biological receptor. Therefore, no data tables on its binding profile can be generated.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Measurements

There is no evidence of Surface Plasmon Resonance (SPR) being used to measure the real-time binding kinetics (kon, koff) and affinity (KD) of this compound with any biological target. Consequently, no data on its association or dissociation rates are available.

Cellular Target Engagement and Pathway Modulation in In Vitro Systems

Information regarding the behavior of this compound in cellular models is also not present in the current body of scientific literature.

Evaluation of Cellular Permeability and Intracellular Accumulation

No studies have been published that evaluate the cellular permeability of this compound or its potential for intracellular accumulation. This information is critical for understanding its ability to reach intracellular targets and exert a biological effect. Without such studies, it is impossible to determine its pharmacokinetic properties at the cellular level.

Modulation of Enzyme Activities within Cellular Lysates and Intact Cells

No specific studies detailing the modulation of enzyme activities by this compound in either cellular lysates or intact cells have been identified in the available literature. As a sulfonamide derivative, it could theoretically interact with enzymes that have binding pockets amenable to its structure, potentially acting as an inhibitor or modulator. For instance, some sulfonamides are known to inhibit carbonic anhydrases or other enzymes involved in metabolic pathways. However, without experimental data, any potential enzymatic targets or modulatory effects of this compound remain speculative.

Impact on Gene Expression and Protein Levels in Relevant Cell Lines (e.g., Western Blot, qRT-PCR)

There is no published research that has investigated the impact of this compound on gene expression or protein levels in any cell line. Studies using techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or Western blotting would be necessary to determine if this compound alters the expression of specific genes or the abundance of their corresponding proteins. Such studies could reveal, for example, if the compound induces stress response pathways or affects the expression of proteins involved in cell signaling or metabolism.

A general approach to screen for such effects might involve treating a panel of cell lines with the compound and performing broad-spectrum transcriptomic or proteomic analyses.

Cell-Based Phenotypic Screening for Specific Biological Processes (e.g., cell proliferation, migration, differentiation in non-therapeutic contexts)

While phenotypic screening is a common approach to identify the biological effects of novel compounds, no such studies have been reported for this compound. nih.gov Phenotypic screens could assess the compound's effect on a variety of cellular processes.

Table 1: Hypothetical Phenotypic Screening Readouts for this compound

| Biological Process | Assay Type | Potential Readout | Status |

| Cell Proliferation | MTS/MTT Assay | Change in cell viability/number | Data Not Available |

| Cell Migration | Wound Healing/Transwell Assay | Alteration in the rate of cell movement | Data Not Available |

| Cell Differentiation | Marker Expression Analysis | Induction or inhibition of differentiation markers | Data Not Available |

| Apoptosis | Caspase Activity Assay | Change in apoptosis levels | Data Not Available |

This table is illustrative and does not represent actual experimental data.

Elucidation of Molecular Pathways and Downstream Cellular Effects

The molecular pathways and downstream cellular effects of this compound have not been elucidated. Identifying these would require a systematic investigation following any initial findings from phenotypic screens or enzyme activity assays.

Proteomic and Metabolomic Profiling in Response to this compound Exposure

No proteomic or metabolomic profiling studies have been conducted to analyze the cellular response to this compound exposure. Such analyses would provide a global view of the changes in protein and metabolite levels, offering clues to the compound's mechanism of action.

Identification of Specific Signaling Cascades and Biochemical Pathways Influenced by the Compound

Given the lack of foundational research, no specific signaling cascades or biochemical pathways have been identified as being influenced by this compound.

Structural Biology of this compound-Target Complexes

There are no published crystal structures or other structural biology data for this compound in complex with any biological target. Structural studies are crucial for understanding the precise molecular interactions between a compound and its target protein, which can guide further optimization and development.

X-ray Crystallography of Co-crystals to Determine Atomic-Level Binding Modes

There is currently no publicly available single-crystal X-ray diffraction data for this compound. However, the study of co-crystals of structurally similar molecules, such as other nitrobenzenesulfonamide derivatives, can offer insights into the potential intermolecular interactions this compound may form. mdpi.comnih.gov

Co-crystals are crystalline structures composed of two or more different molecules in a stoichiometric ratio. mdpi.com The formation of co-crystals can significantly alter the physicochemical properties of a compound. Analysis of related sulfonamide structures reveals common hydrogen bonding motifs. For instance, the sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor. The N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors.

In a hypothetical co-crystal of this compound, the ethylamino group (-NHCH₂CH₃) provides an additional hydrogen bond donor. The nitro group (-NO₂) is a strong hydrogen bond acceptor. These functional groups would likely dominate the intermolecular interactions, forming robust hydrogen bonding networks with a suitable co-former. Aromatic stacking interactions between the benzene rings are also expected to contribute to the stability of the crystal lattice. nih.gov

A study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers highlighted that despite similar molecular structures, their packing in the crystalline state can differ significantly due to variations in intermolecular interactions. mdpi.com This underscores the importance of empirical crystallographic studies for a definitive understanding of the solid-state structure of this compound.

Cryo-Electron Microscopy (Cryo-EM) for Large Molecular Assemblies

Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structure of large macromolecular complexes at near-atomic resolution. This method is typically applied to proteins, viruses, and other biological assemblies with high molecular weights.

Given that this compound is a small molecule, Cryo-EM would not be a suitable technique for studying the compound itself. However, if this compound were to bind to a large protein or protein complex, Cryo-EM could be employed to visualize the entire assembly and potentially locate the binding site of the small molecule within the larger structure. The resolution of Cryo-EM has advanced to a level where it can be a valuable tool in drug discovery for understanding how small molecule inhibitors or modulators interact with their biological targets.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interaction Sites

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for studying the structure, dynamics, and interactions of molecules in solution, mimicking a more physiologically relevant environment than the solid state. While specific NMR data for this compound is not available, we can predict the key features of its ¹H and ¹³C NMR spectra based on its chemical structure.

Predicted ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating ethylamino and sulfonamide groups. The ethyl group would exhibit a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. The N-H protons of the ethylamino and sulfonamide groups would appear as broader signals, and their chemical shifts could be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Features: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the typical downfield region (110-160 ppm), with the carbon attached to the nitro group being the most deshielded. The carbons of the ethyl group would appear in the upfield region.

NMR can also be used to study the interaction of this compound with biological macromolecules. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the binding epitope of the small molecule and map the interaction site on the protein, respectively. These methods are instrumental in fragment-based drug discovery and for validating the binding mode of a ligand to its target.

Analysis of Key Interacting Residues, Hydrogen Bonding Networks, and Hydrophobic Interactions

In the absence of experimental data on the interaction of this compound with a specific biological target, we can hypothesize the types of interactions it might form based on its functional groups. The binding of a ligand to a protein is governed by a combination of hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.

Hydrogen Bonding Networks: The sulfonamide group is a key pharmacophore in many drugs and is known to form strong hydrogen bonds. The N-H of the sulfonamide can act as a hydrogen bond donor to backbone carbonyls or acidic side chains (e.g., Aspartate, Glutamate) of a protein. The sulfonyl oxygens are excellent hydrogen bond acceptors and can interact with backbone N-H groups or basic side chains (e.g., Lysine, Arginine). The ethylamino group provides an additional hydrogen bond donor, while the nitro group's oxygens can act as strong hydrogen bond acceptors.

Hydrophobic Interactions: The ethyl group and the benzene ring constitute the hydrophobic regions of the molecule. These can engage in favorable hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket, such as Leucine, Isoleucine, Valine, and Phenylalanine. Aromatic-aromatic interactions, such as π-π stacking or T-shaped interactions, between the benzene ring of the compound and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein can also significantly contribute to binding affinity. nih.gov

A crystallographic study of N-nitrosulfonamides binding to human carbonic anhydrases revealed that the sulfonamide nitrogen coordinates to the catalytic zinc ion, and the rest of the molecule forms various interactions with the amino acid residues in the active site. This highlights the importance of the sulfonamide group in anchoring the ligand to the target, while the peripheral substituents dictate selectivity and additional binding interactions.

Structure Activity Relationship Sar Studies for 2 Ethylamino 4 Nitrobenzenesulfonamide Derivatives

Fundamental Principles and Design Strategies for SAR Investigations

SAR investigations are built upon the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. The primary goal is to identify the key structural motifs, known as pharmacophores, that are responsible for the desired biological effect.

A core strategy in SAR studies involves the systematic modification of a lead compound's structure to observe the resulting changes in biological activity. This process typically involves altering, substituting, or removing specific functional groups. For 2-(Ethylamino)-4-nitrobenzenesulfonamide, this could involve:

Modification of the Ethylamino Group: Altering the length of the alkyl chain (e.g., methyl, propyl), introducing branching, or replacing it with other functional groups to probe the size and nature of the binding pocket.

Substitution on the Benzene (B151609) Ring: Introducing additional substituents at available positions on the benzenesulfonamide (B165840) ring to evaluate the impact of electronic and steric effects on activity.

Alteration of the Nitro Group: Shifting the nitro group to other positions (e.g., ortho or meta) or replacing it with other electron-withdrawing or electron-donating groups to understand its role in binding and activity. researchgate.net

Modification of the Sulfonamide Moiety: While often essential for the primary biological interaction (e.g., binding to the zinc ion in metalloenzymes like carbonic anhydrases), modifications to the sulfonamide linker can be explored. mdpi.com

Pharmacophore mapping aims to identify the essential spatial arrangement of functional groups required for a molecule to interact with its biological target. For sulfonamide-based compounds, the pharmacophore often includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov

For this compound derivatives, a hypothetical pharmacophore model would likely include:

An aromatic ring feature from the benzenesulfonamide core.

A hydrogen bond acceptor (the nitro group). nih.gov

A hydrogen bond donor/acceptor (the sulfonamide group).

A hydrophobic region (the ethyl group).

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to create predictive models based on these features. nih.gov By correlating physicochemical properties (like lipophilicity, electronic parameters, and steric descriptors) with biological activity, QSAR models can guide the design of new, more potent compounds. nih.govnih.gov

Impact of Substitutions on the Benzenesulfonamide Ring System

The benzenesulfonamide ring is a common scaffold in medicinal chemistry, and its substitution pattern plays a critical role in determining the compound's biological profile.

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzene ring and participate in key binding interactions, such as hydrogen bonding. nih.gov

Positional Isomers: The position of the nitro group (ortho, meta, or para relative to the sulfonamide) can drastically alter the molecule's geometry and electronic distribution, leading to different binding affinities. mdpi.com Studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamides showed that changing the nitro group from the 4-position to the 2- or 3-position resulted in significant differences in the orientation of the phenyl rings. mdpi.com This highlights the structural importance of the substituent's location.

Bioisosteric Replacement: The nitro group can sometimes be considered a liability in drug design due to potential metabolic issues. morressier.com Therefore, replacing it with a bioisostere—a group with similar steric and electronic properties—is a common strategy. cambridgemedchemconsulting.comnih.gov For example, a trifluoromethyl (CF3) group has been successfully used as a bioisostere for an aliphatic nitro group, leading to compounds with improved metabolic stability and, in some cases, higher potency. morressier.comnih.gov Other potential bioisosteres for a nitro group could include cyano (CN) or sulfone (SO2R) groups.

The following table illustrates hypothetical activity changes based on the principle of bioisosteric replacement of the 4-nitro group.

| Substituent at 4-Position | Potential Effect on Activity | Rationale |

| -NO₂ (Nitro) | Baseline Activity | Strong electron-withdrawing group, potential H-bond acceptor. nih.gov |

| -CF₃ (Trifluoromethyl) | Potentially Increased | Mimics electronic properties of NO₂, may improve metabolic stability. nih.gov |

| -CN (Cyano) | Variable | Electron-withdrawing, can alter binding interactions. |

| -SO₂CH₃ (Methylsulfonyl) | Variable | Strong electron-withdrawing group, sterically larger than NO₂. |

| -Cl (Chloro) | Potentially Decreased | Halogen, different electronic and steric profile. |

This table is illustrative and based on general principles of bioisosterism.

Introducing other substituents onto the benzene ring can fine-tune the activity and selectivity of the compound. The nature (electron-donating or electron-withdrawing) and position of these additional groups are crucial. For instance, in studies of benzenesulfonamides as carbonic anhydrase inhibitors, additional substitutions have been shown to significantly impact potency and isoform selectivity. nih.gov

The table below, derived from SAR data on a series of benzenesulfonamide-based carbonic anhydrase inhibitors, demonstrates the effect of various substituents. nih.gov Although the core structure differs, the principles are applicable.

| Compound Derivative (Substituent) | Inhibition Constant (Kᵢ) in nM | Interpretation |

| 4-Fluoro | 24.6 | High Potency |

| 4-Bromo | Potent (exact value not specified) | High Potency |

| 2-Hydroxy | 138.4 | Medium Potency |

| 4-Chloro | 126.9 | Medium Potency |

Data adapted from a study on benzylaminoethylureido-tailed benzenesulfonamides. nih.gov

This data shows that small changes, such as altering a halogen from fluorine to chlorine, can have a measurable impact on inhibitory potency. Such findings are critical for optimizing the lead structure of this compound.

Role of the 2-Ethylamino Moiety in Molecular Interactions

Steric Influence: The ethyl group provides bulk and hydrophobicity. Its size and conformation can influence how the molecule fits into a binding pocket. Varying the alkyl chain length (e.g., from methyl to propyl) or introducing branching can probe the dimensions of the hydrophobic pocket. nih.gov For example, synthesizing derivatives with different N-alkyl groups (ethyl, propyl) has been used to modulate biological properties in other sulfonamide series. nih.gov

Hydrogen Bonding: The secondary amine (-NH-) in the ethylamino group is a crucial hydrogen bond donor. This interaction is often critical for anchoring the molecule to its target protein.

Intramolecular Interactions: The proximity of the ethylamino and nitro groups could potentially lead to intramolecular hydrogen bonding, which would rigidify the molecule's structure and influence its interaction with external targets.

The strategic placement of the ethylamino group is therefore not just an arbitrary feature but a key determinant of the molecule's three-dimensional shape and its capacity for specific, high-affinity interactions with a biological receptor.

Consequences of Variations in Alkyl Chain Length and Branching

The ethyl group attached to the amino function is a key determinant of the molecule's interaction with its biological target. Altering the length and branching of this alkyl chain can have profound effects on activity due to changes in lipophilicity, steric hindrance, and the potential for new binding interactions.

In a theoretical study on alkylimino-substituted sulfonamides, it was observed that hydrophobicity, a critical parameter for drug action, increases with the number of carbon atoms in the alkylamine chain. nih.gov This trend follows Lipinski's rule of five, a guideline for predicting the druglikeness of a molecule. nih.gov For instance, extending the ethyl chain to a propyl or butyl group would be expected to increase the compound's lipophilicity, which could enhance its ability to cross cell membranes. However, this increase in chain length could also introduce steric clashes with the target protein, potentially reducing binding affinity.

Branching of the alkyl chain, such as replacing the ethyl group with an isopropyl or tert-butyl group, would introduce greater steric bulk. This can be beneficial if it leads to a more favorable orientation in the binding pocket, but it is often detrimental to activity if it disrupts critical interactions.

Table 1: Hypothetical SAR Data for Alkyl Chain Variations

| Compound | Alkyl Group | Lipophilicity (LogP) | Relative Activity (%) |

| 1 | Methyl | 1.2 | 80 |

| 2 | Ethyl | 1.7 | 100 |

| 3 | n-Propyl | 2.2 | 90 |

| 4 | Isopropyl | 2.1 | 70 |

| 5 | n-Butyl | 2.7 | 60 |

This table presents hypothetical data to illustrate the expected trends based on general medicinal chemistry principles.

Cyclization and Incorporation of Heterocyclic Structures

Cyclization of the ethylamino side chain to form a heterocyclic ring system, such as an aziridine, azetidine, or pyrrolidine, can significantly impact the compound's conformational flexibility and introduce new potential binding interactions. The incorporation of a cyclic structure can lock the substituent in a more rigid conformation, which can be advantageous if this conformation is the bioactive one.

For example, the cyclization of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides has been shown to yield novel naphtho[1,2-b]furans. ekb.eg Similarly, the reaction of isoindoline (B1297411) with other reagents can lead to the formation of more complex heterocyclic systems. icm.edu.pl These examples, while not directly involving this compound, highlight the synthetic feasibility and potential for discovering novel activities through cyclization strategies in sulfonamide derivatives.

The introduction of heteroatoms within the ring, such as oxygen or sulfur, can also provide additional points for hydrogen bonding or other polar interactions, further modulating the compound's activity.

Stereochemical Effects of Chiral Centers within the Amine Moiety

The introduction of a chiral center in the amine moiety, for instance, by replacing the ethyl group with a sec-butyl group, would result in a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The differential activity of enantiomers underscores the importance of stereochemistry in drug design. The synthesis and evaluation of individual enantiomers are crucial to identify the eutomer (the more active enantiomer) and to understand the three-dimensional requirements of the binding site.

Modifications to the Sulfonamide Functional Group

The sulfonamide group (-SO2NH2) is a critical pharmacophore in a vast array of therapeutic agents. icm.edu.plnih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its acidic nature, allows it to engage in key interactions with biological targets. Modifications to this group can therefore dramatically alter a compound's activity.

Bioisosteric Replacements of the Sulfonamide Group

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. A number of bioisosteres for the sulfonamide group have been explored. nih.gov

For instance, the N-acylsulfonamide group is a feature in several marketed drugs. nih.gov Other potential replacements include sulfoximines and sulfilimines, which have gained attention as bioisosteres for sulfones and sulfonamides. acs.org A gem-dimethylsulphone has also been successfully used as a bioisosteric replacement for a metabolically labile sulfonamide. cambridgemedchemconsulting.com The choice of a suitable bioisostere depends on the specific interactions the sulfonamide group makes with its target and the desired physicochemical properties of the final molecule.

Table 2: Common Bioisosteric Replacements for the Sulfonamide Group

| Functional Group | Key Features |